molecular formula C12H16ClN3O2 B11757258 tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate

tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate

Cat. No.: B11757258
M. Wt: 269.73 g/mol
InChI Key: MOSBGMRLVGCNJX-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate: is a heterocyclic compound that contains a pyridazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with tert-butyl acetoacetate in the presence of a base, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding. Its derivatives may serve as potential inhibitors or activators of specific biological pathways .

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

  • tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
  • tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyrimidine-6(5H)-carboxylate

Uniqueness: tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate is unique due to its specific ring structure and the presence of both pyridazine and pyridine rings. This structural feature allows for distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

tert-butyl 4-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-15-10(13)9(8)7-16/h6H,4-5,7H2,1-3H3

InChI Key

MOSBGMRLVGCNJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=NC(=C2C1)Cl

Origin of Product

United States

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